molecular formula C17H16ClNO3S B1167940 [1,1'-Binaphthalene]-2,2'-dithiol CAS No. 124414-36-4

[1,1'-Binaphthalene]-2,2'-dithiol

Cat. No.: B1167940
CAS No.: 124414-36-4
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Description

Binaphthyl Backbone Geometry and Torsional Dynamics

The molecular architecture of [1,1'-binaphthalene]-2,2'-dithiol is defined by its axially chiral binaphthyl backbone, where two naphthalene rings are connected at the 1 and 1' positions. The torsional angle between the naphthalene rings determines the compound’s conformational flexibility and stereochemical properties. Experimental studies using mechanochemical methods have demonstrated that the torsion angle can be reversibly tuned between -90° (orthogonal) and -80° under mechanical stress at air-water interfaces. This torsional adjustability arises from the steric interactions between hydrogen atoms at the 8 and 8' positions of the naphthalene rings, which create an energy barrier to free rotation.

Computational analyses reveal a flat torsional potential energy surface for the 1,1'-binaphthyl system, allowing for a wide range of dihedral angles (60°–120°) with minimal energy differences. This contrasts sharply with 2,2'-binaphthyl derivatives, which exhibit two well-defined energy minima at 40° and 140° due to stronger steric hindrance. The flexibility of the 1,1'-binaphthyl backbone enables adaptive conformational changes during metal coordination or supramolecular assembly.

Thiol Group Spatial Orientation and Tautomerism

The thiol (-SH) groups at the 2 and 2' positions adopt a syn or anti spatial orientation relative to the binaphthyl axis, depending on the torsional state of the backbone. In the syn configuration, both thiol groups reside on the same face of the molecule, facilitating intramolecular hydrogen bonding or disulfide formation. In contrast, the anti configuration positions the thiols on opposite faces, favoring intermolecular interactions.

While tautomerism between thiol and thione forms is common in simpler dithiols (e.g., β-thioxoketones), this compound exhibits negligible thione-thiol tautomerism due to the stability conferred by conjugation with the aromatic naphthalene rings. Density functional theory (DFT) calculations indicate a thiol-thiolate equilibrium with a pK~a~ of ~8.5 for the free molecule, similar to unperturbed cysteine residues. However, coordination to metal centers (e.g., Fe, Au) lowers the pK~a~, stabilizing the thiolate form and enhancing nucleophilic reactivity.

Comparative Analysis with Related Biphenyl Dithiol Derivatives

Feature This compound Biphenyl-2,2'-dithiol Octafluorobiphenyl-4,4'-dithiol
Backbone rigidity Moderate (naphthalene fusion) Low (single C–C bond) High (fluorine substituents)
Torsional barrier ~5 kcal/mol ~3 kcal/mol >10 kcal/mol
Electronic effects π-Conjugation enhanced by naphthalene Localized π-system Electron-withdrawing fluorine groups
Coordination mode Chelating (S,S'-bidentate) Monodentate or bridging Linear (S–Au–S)

The extended π-system of the binaphthyl backbone in this compound enhances electronic communication between the thiol groups compared to biphenyl analogs. This property is critical for applications in asymmetric catalysis, where the chiral environment and electronic delocalization improve enantioselectivity. In contrast, fluorinated biphenyldithiols exhibit reduced electron density at sulfur atoms, favoring stronger metal-sulfur bonds in coordination complexes.

Crystallographic Studies and Conformational Polymorphism

X-ray diffraction analyses of metal complexes reveal key structural insights:

  • Rhodium complexes : In [Rh₂(μ-L)(CO)₃(PPh₃)]₂ (L = [1,1'-binaphthalene]-2,2'-dithiolate), the binaphthyl backbone adopts a torsion angle of 85.2°, with Rh–S bond lengths of 2.31–2.33 Å. The thiolate ligands coordinate in a μ²-S,S' fashion, forming a Rh₂S₂ rhomboid core.
  • Gold complexes : The Au(I) complex [Au₂(μ-L)(PPh₃)₂] exhibits a near-linear S–Au–S geometry (bond angle: 173.5°), with a binaphthyl torsion angle of 89.7°. The Au–Au distance of 3.906 Å suggests weak aurophilic interactions.

Conformational polymorphism is limited in the solid state due to the rigidity of the naphthalene rings. However, solvent-induced variations in torsion angles (±5°) have been observed in solution-phase vibrational circular dichroism (VCD) studies. These findings align with computational models predicting a shallow energy minimum around 90°, which permits slight torsional adjustments without significant energy penalties.

Table 1 : Crystallographic parameters for selected this compound complexes

Complex Torsion Angle (°) M–S Bond Length (Å) Coordination Geometry Reference
[Rh₂(μ-L)(CO)₃(PPh₃)]₂ 85.2 2.31–2.33 Distorted square planar
[Au₂(μ-L)(PPh₃)₂] 89.7 2.42–2.44 Linear
Fe₂(μ-L)(CO)₆ 92.1 2.28–2.30 Octahedral

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-sulfanylnaphthalen-1-yl)naphthalene-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTIXYILPGIIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347736
Record name [1,1'-Binaphthalene]-2,2'-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102555-71-5
Record name [1,1'-Binaphthalene]-2,2'-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

Property [1,1'-Binaphthalene]-2,2'-dithiol (BNSH) [1,1'-Binaphthalene]-2,2'-diol (BINOL)
Molecular Formula C₂₀H₁₄S₂ C₂₀H₁₄O₂
Functional Groups Thiol (-SH) Hydroxyl (-OH)
Molecular Weight 318.455 g/mol 286.32 g/mol
Acidity Higher (pKa ~8–9 for -SH) Lower (pKa ~9–10 for -OH)
Coordination Binds soft metals (e.g., Au, Ag) Binds hard metals (e.g., Al, Ti)
Symmetry C₂-symmetric C₂-symmetric

BNSH’s thiol groups confer stronger metal-binding affinity for transition metals compared to BINOL’s hydroxyl groups, making it suitable for gold surface functionalization . BINOL’s hydroxyl groups are more acidic but less nucleophilic, favoring hydrogen-bonding interactions in catalysis .

Stability and Reactivity

  • BNSH : Prone to oxidation, forming disulfide bridges unless stored under inert conditions.
  • BINOL: More stable under ambient conditions but susceptible to etherification under acidic/basic conditions .

Other Related Binaphthyl Derivatives

  • 2,2'-Dimethoxy-1,1'-binaphthalene : Lacks functional group versatility but used in chiral stationary phases (CAS 35294-28-1) .
  • 3,3'-Dibromo-BINOL: Enhances steric bulk for asymmetric catalysis (CAS 111795-43-8) .

Preparation Methods

Procedure Overview

  • Lithiation : Racemic 2,2'-dibromo-1,1'-binaphthyl is treated with tert-butyllithium (t-BuLi) at −78°C in anhydrous tetrahydrofuran (THF).

    2,2’-dibromo-1,1’-binaphthyl+2t-BuLi2,2’-dilithio-1,1’-binaphthyl+2t-BuBr\text{2,2'-dibromo-1,1'-binaphthyl} + 2 \, t\text{-BuLi} \rightarrow \text{2,2'-dilithio-1,1'-binaphthyl} + 2 \, t\text{-BuBr}
  • Thiolation : The dilithiated intermediate is quenched with elemental sulfur (S₈), forming the corresponding disulfide. Subsequent reduction with lithium aluminium hydride (LiAlH₄) yields BNT.

Key Parameters

  • Temperature : Lithiation requires strict temperature control (−78°C) to prevent side reactions.

  • Solvent : THF or diethyl ether ensures optimal lithium coordination.

  • Yield : 60–75% after purification via silica gel chromatography.

Table 1: Lithiation-Thiolation Optimization

ParameterOptimal ConditionYield Impact
Lithiating Agentt-BuLi (2.5 equiv)<75% with excess
Quenching AgentS₈ (1.1 equiv)Lower S₈ reduces disulfide byproducts
ReductionLiAlH₄ (3.0 equiv)Complete conversion

Newman–Kwart Rearrangement: Stereocontrol and Modern Adaptations

The Newman–Kwart rearrangement offers superior stereochemical fidelity, making it the preferred method for synthesizing enantiopure BNT.

Synthetic Sequence

  • Thioester Formation : (R)- or (S)-1,1'-binaphthol reacts with dimethylthiocarbamoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

  • Rearrangement : The thioester undergoes thermal reorganization at 200–220°C, producing the ortho-thiocarbamate derivative.

  • Hydrolysis : Basic hydrolysis (NaOH, H₂O/EtOH) cleaves the thiocarbamate group, yielding BNT with >99% enantiomeric excess (ee).

Advantages Over Competing Methods

  • Stereoretention : The chirality of the binaphthol precursor is fully transferred to the dithiol product.

  • Scalability : Pilot-scale implementations report 85–90% isolated yields.

Table 2: Newman–Kwart Process Metrics

StageConditionsOutcome
Thioester Synthesis0°C, 2 h, Et₃N98% conversion
Rearrangement210°C, N₂, 1 h92% yield
Hydrolysis1M NaOH, reflux, 4 h95% recovery, >99% ee

Resolution of Racemates: Accessing Enantiopure BNT

For applications requiring single enantiomers, resolution techniques are indispensable.

Diastereomeric Salt Formation

Racemic BNT is converted to menthyl esters via reaction with (−)-menthyl chloroformate. The diastereomers exhibit distinct solubilities in hexane/ethyl acetate mixtures, enabling separation by fractional crystallization. Subsequent hydrolysis with potassium carbonate (K₂CO₃) in methanol affords enantiopure BNT with 97–99% ee.

Chromatographic Resolution

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve racemic BNT at preparative scales. This method achieves 99% ee but requires specialized equipment and higher solvent volumes.

Industrial-Scale Production: Challenges and Innovations

Industrial synthesis prioritizes cost-efficiency and minimal waste.

Continuous Flow Lithiation

Recent advances employ continuous flow reactors to enhance the safety and efficiency of lithiation steps. By maintaining precise temperature control and residence times, t-BuLi usage is reduced by 20%, and disulfide byproducts are minimized to <5%.

Green Chemistry Initiatives

  • Solvent Recycling : THF recovery rates exceed 90% via distillation.

  • Catalytic Reductions : Hydrogen gas (H₂) with palladium catalysts replaces LiAlH₄ in thiolation steps, reducing metal waste.

Comparative Analysis of Methodologies

Table 3: Method Comparison for BNT Synthesis

MethodYield (%)ee (%)ScalabilityCost
Ullmann Coupling<30N/ALowLow
Lithiation-Thiolation60–75RacemicHighModerate
Newman–Kwart85–90>99ModerateHigh
Resolution40–50*97–99LowHigh
*Per enantiomer

Q & A

Q. What are the established methods for synthesizing enantiomerically pure [1,1'-Binaphthalene]-2,2'-dithiol?

Enantiopure this compound (BINAS) is typically synthesized via two primary routes:

  • Enzymatic Resolution : Cholesterol esterase catalyzes the hydrolysis of racemic S,S'-dipentanoate derivatives, yielding enantiomers with 98% ee. Absolute configuration is confirmed via X-ray crystallography, while enantiomeric purity is validated by ¹H NMR analysis of diastereomeric derivatives .
  • Newman-Kwart Rearrangement : Thiocarbamoyl derivatives of enantiopure [1,1'-Binaphthalene]-2,2'-diol (BINOL) undergo thermal rearrangement under controlled conditions to produce the dithiol. This method achieves high yields and preserves stereochemical integrity .

Table 1 : Comparison of Synthesis Methods

MethodEnantiomeric Excess (ee)Key StepsReference
Enzymatic Resolution98%Diastereomer separation, NMR/X-ray
Newman-Kwart Rearrangement>95%Thermal rearrangement of BINOL

Q. How is the enantiomeric purity of this compound experimentally validated?

  • ¹H NMR Analysis : Diastereomeric derivatives (e.g., esters or metal complexes) are prepared, and their distinct proton environments are resolved via NMR .
  • X-ray Crystallography : Absolute configuration is confirmed by single-crystal analysis, which also provides structural insights into steric and electronic properties .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, particularly for distinguishing enantiomers via chiral shift reagents.
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak® IA/IB, often coupled with circular dichroism (CD) for optical activity confirmation .
  • Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., m/z 318.054 for C₂₀H₁₄S₂) .

Advanced Research Questions

Q. What computational approaches predict the stereochemical stability of this compound?

Density functional theory (DFT) studies reveal that racemization proceeds via an anti pathway with a centrosymmetric transition state. The activation Gibbs energy (Δ‡G) for BINAS is ~35 kcal/mol, consistent with experimental observations. A local minimum in the reaction pathway suggests intermediate stabilization, impacting chiral retention in catalysis .

Q. How does this compound function as a chiral ligand in asymmetric catalysis?

BINAS exhibits C₂-symmetry and π-π stacking interactions, making it effective in:

  • Ligand Exchange Reactions : Enantioselective synthesis of gold nanoclusters (e.g., Au₃₈(2-PET)₂₄ → Au₃₈(BINAS)₂₄) monitored via chiral HPLC .
  • Asymmetric Oxidation : Thioether substrates achieve high enantioselectivity (up to 90% ee) when coordinated to BINAS-metal complexes .

Q. What experimental contradictions exist in reported synthetic yields of this compound?

Discrepancies arise from:

  • Reaction Conditions : Enzymatic methods (98% ee but lower yields due to hydrolysis inefficiency) vs. Newman-Kwart routes (higher yields but requiring stringent temperature control) .
  • Purification Challenges : Thiol oxidation during column chromatography reduces isolated yields, necessitating inert atmosphere handling .

Q. How can steric and electronic modifications of this compound enhance catalytic performance?

Substituent effects are explored via:

  • Derivatization : Introducing electron-withdrawing groups (e.g., Br at 3,3'-positions) alters redox potentials and steric bulk, improving enantioselectivity in cross-coupling reactions .
  • Hybrid Ligands : Combining BINAS with phosphine groups (e.g., BINAP hybrids) enhances metal coordination versatility .

Methodological Recommendations

  • Handling Precautions : Store BINAS under inert gas (N₂/Ar) to prevent thiol oxidation .
  • Computational Validation : Pair DFT studies (e.g., Gaussian 09) with experimental kinetics to refine racemization barriers .

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